molecular formula C25H18N4O7 B5261083 2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide

2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide

Cat. No.: B5261083
M. Wt: 486.4 g/mol
InChI Key: FPVFYVJVHJZCKL-XSFVSMFZSA-N
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Description

2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrophenyl group, a diazinan ring, and a phenoxy group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazinan ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar compounds include other nitrophenyl derivatives and diazinan-containing molecules. For example:

Properties

IUPAC Name

2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O7/c30-22(26-17-7-2-1-3-8-17)15-36-21-9-5-4-6-16(21)14-20-23(31)27-25(33)28(24(20)32)18-10-12-19(13-11-18)29(34)35/h1-14H,15H2,(H,26,30)(H,27,31,33)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVFYVJVHJZCKL-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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